molecular formula C10H11ClNNaO6S B12415146 4-Hydroxychlorpropham-d7 (sulfate sodium)

4-Hydroxychlorpropham-d7 (sulfate sodium)

Cat. No.: B12415146
M. Wt: 338.75 g/mol
InChI Key: SAVRZXPELMDLOP-HFVDKDPBSA-M
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Description

4-Hydroxychlorpropham-d7 (sulfate sodium) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of chlorpropham, a carbamate herbicide, and is labeled with deuterium (d7) to facilitate various analytical studies. The compound’s molecular formula is C10H4D7ClNNaO6S, and it has a molecular weight of 338.75 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxychlorpropham-d7 (sulfate sodium) involves multiple steps, starting from the deuterated precursor. The general synthetic route includes:

    Hydroxylation: The addition of a hydroxyl group to the chlorpropham structure.

    Sulfation: The conversion of the hydroxyl group to a sulfate ester.

    Sodium Salt Formation: The final step involves the neutralization of the sulfate ester with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of 4-Hydroxychlorpropham-d7 (sulfate sodium) follows similar synthetic routes but is scaled up to meet commercial demands. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxychlorpropham-d7 (sulfate sodium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its parent compound.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-Hydroxychlorpropham-d7 (sulfate sodium) has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) studies.

    Biology: Employed in metabolic studies to trace the biochemical pathways of chlorpropham.

    Medicine: Investigated for its potential effects on cellular processes and as a tool in drug development.

    Industry: Utilized in the development of new herbicides and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxychlorpropham-d7 (sulfate sodium) involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting the activity of certain enzymes involved in cell division and growth. The deuterium labeling allows for precise tracking of the compound’s metabolic fate and interaction pathways .

Comparison with Similar Compounds

Similar Compounds

    Chlorpropham: The parent compound, widely used as a herbicide.

    4-Hydroxychlorpropham: The non-deuterated version of the compound.

    4-Hydroxychlorpropham-d7: The deuterated version without the sulfate ester.

Uniqueness

4-Hydroxychlorpropham-d7 (sulfate sodium) is unique due to its stable isotope labeling, which enhances its utility in analytical studies. The presence of deuterium atoms allows for more accurate tracing and quantification in various research applications .

Properties

Molecular Formula

C10H11ClNNaO6S

Molecular Weight

338.75 g/mol

IUPAC Name

sodium;2-chloro-4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxycarbonylamino)benzenesulfonoperoxoate

InChI

InChI=1S/C10H12ClNO6S.Na/c1-6(2)17-10(13)12-7-3-4-9(8(11)5-7)19(15,16)18-14;/h3-6,14H,1-2H3,(H,12,13);/q;+1/p-1/i1D3,2D3,6D;

InChI Key

SAVRZXPELMDLOP-HFVDKDPBSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O[O-])Cl.[Na+]

Canonical SMILES

CC(C)OC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O[O-])Cl.[Na+]

Origin of Product

United States

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